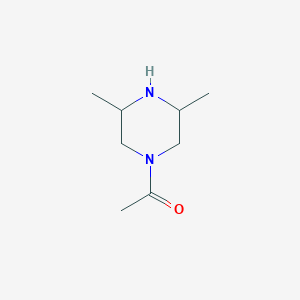

![molecular formula C17H14N6O2S2 B2492525 N-(3-(丙烯氨基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺 CAS No. 1003989-33-0](/img/structure/B2492525.png)

N-(3-(丙烯氨基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

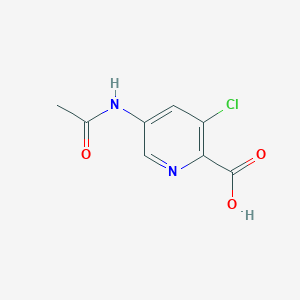

The compound "N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide" is a member of the sulfonamide family, which is known for its wide range of biological activities. Sulfonamides are often explored for their potential as inhibitors of carbonic anhydrase (CA), an enzyme involved in many physiological processes, and as agents against various cancer cell lines due to their ability to interfere with tumor cell proliferation and survival.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonyl group into a compound containing an amine. In the context of the provided papers, various sulfonamide derivatives have been synthesized with different substituents to explore their biological activities. For example, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides was synthesized and showed excellent inhibition of human CA isoforms I, II, and IX . Another study reported the synthesis of novel 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides with significant cytotoxic activity against the MCF-7 breast cancer cell line . These studies highlight the versatility of sulfonamide synthesis and the importance of substituent variation in determining biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their interaction with biological targets. The sulfonamide group typically presents a distorted tetrahedral arrangement around the sulfur atom, which can influence the compound's binding affinity and selectivity towards enzymes like carbonic anhydrase. Single crystals of some sulfonamide derivatives have been grown and analyzed by X-ray diffraction, confirming the expected structural features and providing insights into the hydrogen bonding patterns that may be critical for biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the conditions applied. For instance, the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides has been used to synthesize [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives, demonstrating the reactivity of the sulfonamide moiety in heterocyclic compound synthesis . The reactivity of these compounds can be further modified by introducing different substituents, which can lead to a wide range of biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. The introduction of different substituents can lead to variations in these properties. For example, thermal analysis of some sulfonamide crystals showed total degradation at temperatures higher than their melting points, indicating their thermal stability limits . The FTIR spectra of these compounds confirm their formation and provide information on their functional groups, which can be correlated with their physical properties and biological activities.

科学研究应用

抗疟疾和抗病毒潜力

- N-(3-(烯丙基氨基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺在抗疟疾和抗病毒研究领域显示出潜力。一项研究调查了其衍生物对潜在抗疟疾活性,并表征了它们的ADMET(吸收、分布、代谢、排泄和毒性)特性。该化合物对疟疾表现出显著活性,IC50值为<30µM (Fahim & Ismael, 2021)。

抑制人类碳酸酐酶同工酶

- 对N-(3-(烯丙基氨基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺衍生物进行了研究,以探讨其抑制人类碳酸酐酶同工酶的潜力。这些酶在各种生理过程中起着关键作用。这些衍生物针对同工酶hCA I、II、VII和XII的抑制潜力进行了评估,显示出潜在的治疗应用 (Mishra et al., 2016)。

合成和生物活性

- 已合成N-(3-(烯丙基氨基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺的新衍生物,并评估了它们对细菌菌株和真菌的生物活性。这些化合物显示出有希望的抗菌和抗真菌性能,突显了它们在应对传染病方面的潜力 (El-Gaby et al., 2003)。

在药物化学中的应用

- 已研究了该化合物在药物化学中的潜在应用,特别是在合成具有多种生物活性的混合化合物方面。磺酰胺与各种杂环基团(包括喹喔啉)的融合显示出多样的生物活性,使其成为新药物代理开发中的有价值课题 (Ghomashi et al., 2022)。

固态合成和催化

- 一项研究专注于喹喔啉衍生物的固态合成,包括具有苯并[c][1,2,5]噻二唑-4-磺酰胺基团的化合物。这项研究强调了合成这些化合物的环保和高效过程,对绿色化学和催化具有重要意义 (Kuarm et al., 2013)。

互变异构行为和光谱分析

- 已对磺酰胺衍生物的互变异构行为进行了研究,包括与N-(3-(烯丙基氨基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺相关的化合物。这项研究为了解这些化合物的分子构象提供了见解,这对于理解它们的药理和生物活性至关重要 (Erturk et al., 2016)。

合成和利尿活性

- 已合成并评估了该化合物的衍生物的利尿活性。这项研究有助于增进对杂环组合如何影响利尿性能的理解,可能有助于开发新的利尿剂 (Maarouf et al., 2004)。

光学和电化学性质

- 已研究了苯并[c][1,2,5]噻二唑衍生物的光学和电化学性质,包括具有喹喔啉的化合物。这项研究对于开发用于电子和光学应用的新材料具有重要意义 (Li et al., 2013)。

属性

IUPAC Name |

N-[3-(prop-2-enylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S2/c1-2-10-18-16-17(20-12-7-4-3-6-11(12)19-16)23-27(24,25)14-9-5-8-13-15(14)22-26-21-13/h2-9H,1,10H2,(H,18,19)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKDPFDRZIQHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

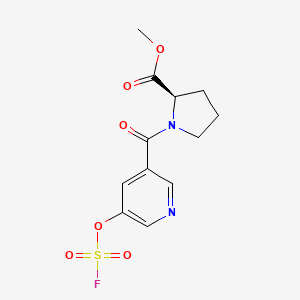

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)

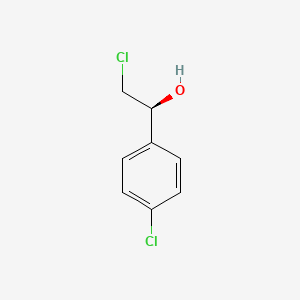

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)

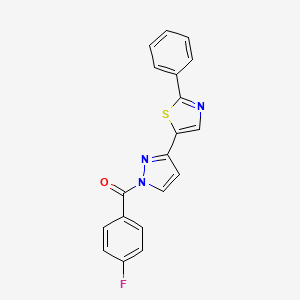

![N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2492459.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)